molecular formula C20H17N3O4 B1250616 Circumdatin E

Circumdatin E

Cat. No. B1250616
M. Wt: 363.4 g/mol
InChI Key: JIIDXCQQSWFYCR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Circumdatin E is a natural product found in Aspergillus ochraceus with data available.

Scientific Research Applications

Inhibitory Effects on Mitochondrial Function

Circumdatin E has been identified as a component showing biological activity in the form of inhibition of the mammalian mitochondrial respiratory chain. This finding was observed in a study alongside other alkaloids, including Circumdatin H, where these compounds were isolated from the culture broth of Aspergillus ochraceus (López-Gresa et al., 2005).

Structural Relevance in Chemical Synthesis

Circumdatin E is a part of a family of pentacyclic alkaloids produced by Aspergillus ostianus, and its structure, alongside other circumdatins, has been the subject of structural revision studies. The research emphasized the importance of these compounds in understanding complex chemical structures and their applications in various fields of chemistry (Ookura et al., 2008).

Development of Chemical Libraries

The compound has been instrumental in the development of diverse libraries of benzodiazepine-quinazolinone alkaloids. Using novel chemical synthesis protocols, researchers have been able to create a wide array of circumdatin derivatives, showcasing the compound's versatility and potential applications in drug discovery and other scientific endeavors (Grieder & Thomas, 2003).

Application in Organic Synthesis

Circumdatin E, along with other circumdatins, has been a focal point in studies related to organic synthesis. The compound's unique structure has made it a target for total syntheses, aiming to understand and replicate its complex molecular architecture for applications in medicinal chemistry and beyond (Witt & Bergman, 2001).

Contributions to Photochemical Research

Research on circumdatin E has contributed to our understanding of photochemical properties of chemical compounds. Studies have isolated circumdatin E and related compounds, examining their structure and photochemical characteristics, which can be crucial for developing compounds with specific light-absorbing or light-emitting properties (Zhang et al., 2008).

properties

Product Name

Circumdatin E

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

(2S)-20-hydroxy-18-methoxy-6,14,22-triazapentacyclo[12.8.0.02,6.08,13.016,21]docosa-1(22),8,10,12,16(21),17,19-heptaene-7,15-dione

InChI

InChI=1S/C20H17N3O4/c1-27-11-9-13-17(16(24)10-11)21-18-15-7-4-8-22(15)19(25)12-5-2-3-6-14(12)23(18)20(13)26/h2-3,5-6,9-10,15,24H,4,7-8H2,1H3/t15-/m0/s1

InChI Key

JIIDXCQQSWFYCR-HNNXBMFYSA-N

Isomeric SMILES

COC1=CC2=C(C(=C1)O)N=C3[C@@H]4CCCN4C(=O)C5=CC=CC=C5N3C2=O

Canonical SMILES

COC1=CC2=C(C(=C1)O)N=C3C4CCCN4C(=O)C5=CC=CC=C5N3C2=O

synonyms

circumdatin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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